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Compound of Interest

Compound Name:
4-(4-Chlorophenoxy)-3-

fluorobenzonitrile

CAS No.: 1153105-44-2

Cat. No.: B1461622

Get Quote

Technical Guide: 4-(4-Chlorophenoxy)-3-
fluorobenzonitrile
Chemical Identity, Synthesis, and Applications in Medicinal Chemistry

Executive Summary
4-(4-Chlorophenoxy)-3-fluorobenzonitrile (CAS 1153105-44-2) is a specialized diaryl ether

intermediate critical to the development of next-generation pharmaceuticals and

agrochemicals. Structurally characterized by an electron-deficient benzonitrile core substituted

with a fluorine atom and a 4-chlorophenoxy moiety, this compound serves as a versatile

scaffold for Nucleophilic Aromatic Substitution (

) and biaryl ether synthesis.

Its primary utility lies in drug discovery, specifically as a key building block for YAP/TAZ-TEAD

protein-protein interaction inhibitors (oncology) and Tolfenpyrad analogs (anthelmintics). This
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guide provides a comprehensive technical analysis of its properties, validated synthetic

protocols, and mechanistic applications.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7][8][9]
Nomenclature & Identifiers

Attribute Details

IUPAC Name 4-(4-Chlorophenoxy)-3-fluorobenzonitrile

CAS Registry Number 1153105-44-2

Molecular Formula

Molecular Weight 247.65 g/mol

SMILES Clc1ccc(Oc2ccc(C#N)cc2F)cc1

InChI Key
Unique identifier required for database

integration.[1]

Physical Properties
Property Value / Observation Source/Note

Physical State
Colorless oil to off-white low-

melting solid
Experimental observation [1]

Melting Point
65–75 °C (Predicted); Oil at RT

(Crude)

Depends on

purity/crystallization

Solubility

Soluble in DMSO, DMF,

EtOAc, DCM; Insoluble in

Water

Lipophilic nature

LogP ~3.7 – 3.9 Predicted [1]

MS (ESI) m/z = 248.0 [1]
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Synthetic Methodology
The synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile relies on a regioselective

Nucleophilic Aromatic Substitution (

). The reaction utilizes the electronic directing effects of the nitrile group to ensure substitution
occurs exclusively at the 4-position.

Reaction Mechanism
The starting material, 3,4-difluorobenzonitrile, contains two fluorine atoms. The nitrile group (

) is a strong electron-withdrawing group (EWG).

Activation: The

group activates the para-fluorine (C4) and ortho-fluorine (C3) towards nucleophilic attack.

Regioselectivity: The para-position is significantly more electrophilic due to resonance

stabilization of the Meisenheimer complex intermediate. Consequently, the 4-

chlorophenoxide nucleophile attacks C4, displacing the fluoride ion.

Result: Retention of the C3-fluorine atom, yielding the target 3-fluoro-4-phenoxy structure.

Validated Experimental Protocol
Objective: Synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile on a gram scale.

Reagents:

3,4-Difluorobenzonitrile (1.0 equiv)

4-Chlorophenol (1.1 equiv)

Potassium Carbonate (

) (1.5 – 2.0 equiv)

Solvent: N,N-Dimethylformamide (DMF) or DMSO (Anhydrous)
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Step-by-Step Procedure:

Preparation: Charge a flame-dried round-bottom flask with 4-chlorophenol (1.1 equiv) and

anhydrous DMF (0.5 M concentration).

Deprotonation: Add

(1.5 equiv) and stir at room temperature for 15 minutes to generate the potassium phenoxide
in situ.

Addition: Add 3,4-difluorobenzonitrile (1.0 equiv) dropwise to the mixture.

Reaction: Heat the reaction mixture to 80–100 °C for 4–6 hours. Monitor progress via TLC

(20% EtOAc/Hexanes) or LC-MS.

Work-up:

Cool to room temperature.[2][3][4]

Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

Wash combined organic layers with 1N NaOH (to remove excess phenol), water, and

brine.

Dry over anhydrous

, filter, and concentrate in vacuo.

Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0%

20% EtOAc in Hexanes) to yield the product as a colorless oil or white solid.

Mechanistic Visualization
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Figure 1: Mechanistic pathway for the regioselective

synthesis of the target compound.

Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against the

following standard values [1]:

NMR (400 MHz,

):

7.48 (d,

Hz, 1H, Ar-H)

7.40 – 7.35 (m, 3H, Ar-H)

7.00 – 6.96 (m, 3H, Ar-H)

Interpretation: The splitting pattern confirms the 1,2,4-substitution on the benzonitrile ring

and the 1,4-substitution on the chlorophenoxy ring.

LC-MS:

Calculated Mass: 247.65

Observed:

[5]
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Applications in Drug Development
This molecule is not merely an intermediate; it is a pharmacophore scaffold used in high-value

therapeutic programs.

Oncology: YAP/TAZ-TEAD Inhibitors
The Hippo signaling pathway is a major target in cancer research. Hyperactivation of YAP/TAZ

transcriptional co-activators drives tumor growth.

Role: The 4-phenoxy-3-fluorobenzonitrile motif mimics the hydrophobic interactions required

to disrupt the protein-protein interaction (PPI) between YAP/TAZ and TEAD transcription

factors.

Mechanism: The fluorine atom provides metabolic stability (blocking P450 oxidation) and

induces a dipole that enhances binding affinity in the hydrophobic pocket of TEAD [2, 3].

Parasitology: Tolfenpyrad Analogs
Target: Mitochondrial Complex I.

Utility: In studies optimizing the anthelmintic drug Tolfenpyrad, this diaryl ether scaffold was

identified as a potent inhibitor of Haemonchus contortus development. The 3-fluoro

substitution improves the lipophilicity profile (

) compared to non-fluorinated analogs, enhancing bioavailability [1].

Experimental Workflow: Scaffold Utilization
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Figure 2: Downstream chemical utility of the target intermediate.

Safety & Handling
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

Nitrile Hazard: Metabolically can release cyanide; treat as a potential cyanide source in case

of massive ingestion.

Handling: Use standard PPE (Nitrile gloves, safety glasses, fume hood).

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent

hydrolysis of the nitrile group over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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